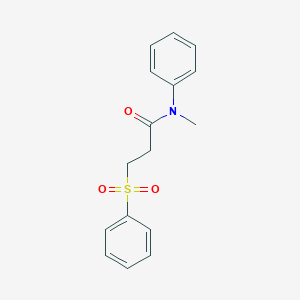

3-(苯磺酰基)-N-甲基-N-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

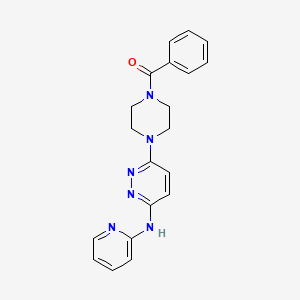

The compound 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide is a secondary amide characterized by the presence of a benzenesulfonyl group and a N-methyl-N-phenyl substituent. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds involves various methods, including the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has been described, indicating the versatility of benzenesulfonamide derivatives in medicinal chemistry .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing that they can crystallize in different systems such as triclinic and orthorhombic, with specific lattice constants and space groups . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), showing good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which are investigated using theoretical calculations . These studies provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as their electronic properties, frontier molecular orbitals (FMO), and non-linear optical (NLO) properties, have been computed using various DFT methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in materials science and pharmaceuticals.

科学研究应用

抗菌和抗酶剂

研究表明,苯磺酰胺衍生物通过合成修饰,可以作为有效的抗菌剂和中度至弱的酶抑制剂。这展示了苯磺酰胺衍生物在开发新的抗菌剂中的潜力 (Abbasi 等人,2015).

有机合成和催化

苯磺酰胺已用于有机合成,展示了它们对丙烯酸酯的反应性,从而产生了各种高产率的衍生物。这例证了它们在促进化学转化中的作用 (Miura 等人,1998).

杂环化合物的合成

苯磺酰胺衍生物的用途扩展到哌啶、吡咯烷、吲哚烷和喹啉的合成,这对于开发药理活性化合物至关重要。此类合成路线也导致了几种天然产物的对映选择性合成,突出了这些化合物在复杂有机合成中的多功能性 (Back & Nakajima,2000).

抗菌活性和分子对接研究

已经合成 novel 磺酰胺衍生物并评估了它们的抗菌和抗真菌活性,揭示了重要的抗菌特性。分子对接研究进一步阐明了它们的潜在作用机制,突出了苯磺酰胺衍生物的治疗应用 (Ghorab 等人,2017).

加氢处理和催化研究

在硫化催化剂上对取代苯的加氢处理的研究提供了对这些化合物的氢解和氢化特性的见解。此类研究对于理解有机分子和催化剂之间的相互作用至关重要,这对于精炼和石化过程至关重要 (Moreau 等人,1990).

作用机制

Target of Action

Similar compounds such as benzenesulfinic acid have been shown to interact with nuclear receptors like oxysterols receptor lxr-beta . These receptors play a crucial role in regulating gene expression and are involved in various physiological processes.

Mode of Action

Based on its structure, it can be inferred that the compound may act as a nucleophile, reacting with electrophiles in biochemical reactions . The presence of the amine group (-NH2) in the molecule suggests that it could participate in nucleophilic substitution reactions, where it donates a pair of electrons to form a new bond .

Biochemical Pathways

Amines are known to participate in a variety of biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids . The compound’s potential to act as a nucleophile could influence these pathways by facilitating or inhibiting specific reactions .

Pharmacokinetics

The compound’s metabolism could involve reactions at the amine group, potentially leading to the formation of various metabolites .

Result of Action

Given its potential to act as a nucleophile, it could influence a variety of biochemical reactions, potentially leading to changes in the synthesis or degradation of various biomolecules . This could, in turn, affect cellular functions and physiological processes.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which could influence its reactivity and interactions with other molecules. Similarly, temperature could affect the rate of the biochemical reactions it participates in. Other factors, such as the presence of other molecules or ions, could also influence its action .

未来方向

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in more detail, and exploring potential uses in fields such as medicine or materials science .

属性

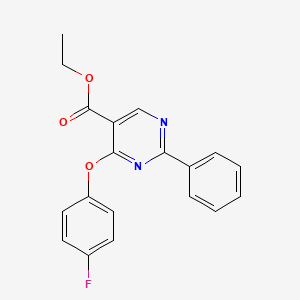

IUPAC Name |

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNZLLTVWIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)